

## Tebipenem Pivoxil's performance against pathogens resistant to other antibiotics

Author: BenchChem Technical Support Team. Date: December 2025



# Tebipenem Pivoxil: A Comparative Analysis Against Drug-Resistant Pathogens

An essential guide for researchers and drug development professionals on the performance of **Tebipenem Pivoxil**, an oral carbapenem, in overcoming antibiotic resistance.

This guide provides a comprehensive comparison of **Tebipenem Pivoxil**'s efficacy against pathogens resistant to other antibiotics, supported by experimental data from in vitro studies and clinical trials.

**Tebipenem Pivoxil**, a prodrug of the active moiety tebipenem, has demonstrated potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Its novel oral formulation addresses a significant unmet need for treating infections caused by multi-drug resistant (MDR) organisms outside of a hospital setting, potentially reducing the reliance on intravenous therapies.[3][4]

### Performance Against Key Resistant Pathogens

Tebipenem exhibits robust in vitro activity against many challenging resistant phenotypes, including extended-spectrum  $\beta$ -lactamase (ESBL)-producing and fluoroquinolone-resistant Enterobacterales.[5][6]

#### In Vitro Susceptibility Data



The following tables summarize the Minimum Inhibitory Concentration (MIC) values of tebipenem and comparator antibiotics against various resistant bacterial isolates. Lower MIC values indicate greater potency.

Table 1: Comparative MICs (µg/mL) of Tebipenem and Other Antibiotics Against Resistant Enterobacterales

| Organism<br>/Resistan<br>ce Profile                       | Tebipene<br>m<br>(MIC90)          | Meropene<br>m<br>(MIC90) | Ertapene<br>m<br>(MIC90) | Imipenem<br>(MIC90) | Ceftriaxo<br>ne<br>(MIC90) | Ciproflox<br>acin<br>(MIC90) |
|-----------------------------------------------------------|-----------------------------------|--------------------------|--------------------------|---------------------|----------------------------|------------------------------|
| ESBL-<br>producing<br>E. coli                             | 0.06[7]                           | 0.06[8]                  | 0.03[8]                  | 0.25[9]             | >128[10]                   | -                            |
| ESBL-<br>producing<br>K.<br>pneumonia<br>e                | ≤0.125[11]                        | 0.06[9]                  | -                        | -                   | >128[10]                   | -                            |
| Fluoroquin<br>olone-<br>resistant<br>Enterobact<br>erales | Potent<br>activity<br>reported[6] | -                        | -                        | -                   | -                          | -                            |
| Enterobact erales (Overall UTI isolates)*                 | 0.06[8]                           | 0.06[8]                  | 0.03[8]                  | -                   | >128[10]                   | -                            |

MIC90: The minimum concentration of the antibiotic required to inhibit the growth of 90% of the tested isolates.

Table 2: Comparative MICs ( $\mu g/mL$ ) of Tebipenem and Other Antibiotics Against Gram-Positive Pathogens



| Organism | Tebipenem<br>(MIC90)    | Meropenem<br>(MIC90) | Imipenem/Cila<br>statin (MIC90) | Ceftriaxone<br>(MIC90) |
|----------|-------------------------|----------------------|---------------------------------|------------------------|
| MSSA     | ≤0.125[ <del>10</del> ] | 0.25[10]             | 2[10]                           | 4[10]                  |
| MRSA     | 16[10]                  | 32[10]               | 128[10]                         | >128[10]               |
| MSSE     | 0.5[10]                 | 1[10]                | 1[10]                           | 16[10]                 |
| MRSE     | 8[10]                   | 16[10]               | 64[10]                          | >128[10]               |

MSSA: Methicillin-sensitive Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus; MSSE: Methicillin-sensitive Staphylococcus epidermidis; MRSE: Methicillin-resistant Staphylococcus epidermidis.

## Clinical Efficacy in Complicated Urinary Tract Infections (cUTI)

Phase 3 clinical trials have demonstrated the non-inferiority of oral **tebipenem pivoxil** hydrobromide compared to intravenous (IV) carbapenems in treating complicated urinary tract infections (cUTI), including acute pyelonephritis, often caused by resistant pathogens.[12][13] [14]

Table 3: Clinical Outcomes from Phase 3 Trials in cUTI



| Trial    | Treatment<br>Arms                                          | Primary<br>Endpoint                                                | Overall Response Rate (Tebipenem Pivoxil HBr) | Overall Response Rate (Comparato r) | Key<br>Findings                                                  |
|----------|------------------------------------------------------------|--------------------------------------------------------------------|-----------------------------------------------|-------------------------------------|------------------------------------------------------------------|
| ADAPT-PO | Oral Tebipenem Pivoxil HBr vs. IV Ertapenem[1 2]           | Composite of clinical cure and favorable microbiologic al response | 58.8%                                         | 61.6%                               | Oral tebipenem was non- inferior to IV ertapenem. [12]           |
| PIVOT-PO | Oral Tebipenem Pivoxil HBr vs. IV Imipenem- Cilastatin[14] | Composite of clinical cure and microbiologic al eradication        | Met non-<br>inferiority<br>endpoint           | Met non-<br>inferiority<br>endpoint | Oral tebipenem was non- inferior to IV imipenem- cilastatin.[14] |

#### **Mechanism of Action**

Tebipenem's bactericidal effect stems from its ability to inhibit bacterial cell wall synthesis.[1] Like other carbapenems, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2] This disruption leads to a weakened cell wall and subsequent cell lysis. A key advantage of tebipenem is its stability against many  $\beta$ -lactamase enzymes that can degrade other  $\beta$ -lactam antibiotics.[1][2]





Click to download full resolution via product page

Mechanism of action of **Tebipenem Pivoxil**.

### **Experimental Protocols**



The data presented in this guide are based on standardized and well-documented experimental methodologies.

#### **Antibiotic Susceptibility Testing**

- Method: The in vitro activity of tebipenem and comparator agents is primarily determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8]
- Procedure:
  - Bacterial isolates are cultured to a standardized concentration.
  - Serial twofold dilutions of each antibiotic are prepared in microtiter plates.
  - The bacterial suspension is inoculated into the wells containing the antibiotic dilutions.
  - Plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
  - The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[7]



Click to download full resolution via product page

Workflow for Broth Microdilution MIC Testing.

#### Clinical Trial Design (ADAPT-PO Example)

• Study Design: A Phase 3, international, randomized, double-blind, double-dummy trial was conducted to compare the efficacy and safety of oral **tebipenem pivoxil** hydrobromide with intravenous ertapenem in patients with cUTI or acute pyelonephritis.[12][15]



- Patient Population: Hospitalized adult patients with a clinical diagnosis of cUTI or acute pyelonephritis.[12]
- Randomization: Patients were randomly assigned in a 1:1 ratio to one of the two treatment groups.[12]
- Treatment Arms:
  - Tebipenem Pivoxil HBr group: Received oral tebipenem pivoxil hydrobromide (600 mg every 8 hours) and an intravenous placebo.[12]
  - Ertapenem group: Received intravenous ertapenem (1 g every 24 hours) and an oral placebo.[12]
- Duration of Therapy: 7 to 10 days, with a provision for up to 14 days in patients with bacteremia.[12]
- Primary Endpoint: The primary efficacy outcome was the overall response at the test-of-cure visit (day 19 ± 2 days). This was a composite endpoint including both clinical cure (resolution of symptoms) and a favorable microbiological response (eradication of the baseline pathogen).[12]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 2. What is Tebipenem Pivoxil used for? [synapse.patsnap.com]

#### Validation & Comparative





- 3. Impact of tebipenem pivoxil on the intestinal microbiota and on establishment of colonization with carbapenem-resistant Klebsiella pneumoniae in mice PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study helps develop new treatment option for multi-drug resistant infections | EurekAlert! [eurekalert.org]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo activity of tebipenem against ESBL-producing E. coli PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against thirdgeneration cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. the-hospitalist.org [the-hospitalist.org]
- 14. Phase 3 Trial Shows Promise for Oral Antibiotic Tebipenem pivoxil hydrobromide in Treating Complicated UTIs [medicaldialogues.in]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Tebipenem Pivoxil's performance against pathogens resistant to other antibiotics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682725#tebipenem-pivoxil-s-performance-against-pathogens-resistant-to-other-antibiotics]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com